tert-butyl N-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate
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Overview
Description
Tert-butyl N-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxyphenyl group, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The hydroxymethyl and methoxyphenyl groups are then introduced through specific reactions, followed by the addition of the tert-butyl carbamate group. The reaction conditions often involve the use of solvents like methylene chloride, chloroform, and alcohols, and may require temperature control and specific catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carbamate to an amine.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Tert-butyl N-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the pyrrolidine and methoxyphenyl moieties.
N-Boc-protected amines: Compounds with similar protective groups used in organic synthesis.
Uniqueness
Tert-butyl N-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate is unique due to its combination of functional groups, which provide a versatile platform for further chemical modifications and applications in various fields of research .
Properties
Molecular Formula |
C18H28N2O4 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-17(22)19-14-9-15(12-21)20(11-14)10-13-5-7-16(23-4)8-6-13/h5-8,14-15,21H,9-12H2,1-4H3,(H,19,22) |
InChI Key |
GRBZDIIXQNDOMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)CC2=CC=C(C=C2)OC)CO |
Origin of Product |
United States |
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